molecular formula C20H22F3NO2 B5373774 1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B5373774
M. Wt: 365.4 g/mol
InChI Key: XDWOQQMUUCCFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol, also known as HT-0712, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HT-0712 belongs to the class of piperidine compounds and has been found to exhibit potent pharmacological effects in various preclinical studies. In

Mechanism of Action

The exact mechanism of action of 1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects through the modulation of various signaling pathways. In neurology, this compound has been found to activate the Akt/mTOR signaling pathway, which plays a crucial role in neuronal survival and plasticity. In oncology, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In immunology, this compound has been found to modulate the activity of various immune cells such as T cells and natural killer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In neurology, this compound has been found to enhance neuronal survival and plasticity, improve cognitive function, and reduce neuroinflammation. In oncology, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. In immunology, this compound has been found to modulate the activity of various immune cells, enhance immune surveillance, and reduce autoimmune responses.

Advantages and Limitations for Lab Experiments

1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied in preclinical models, providing a wealth of information on its pharmacological effects and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol. One direction is to further investigate the mechanism of action of this compound to better understand its pharmacological effects and potential therapeutic applications. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. Additionally, future research could focus on developing more potent and selective derivatives of this compound that could have improved pharmacological properties and therapeutic applications. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol involves the reaction of 4-(3-trifluoromethylphenyl)piperidine with 4-hydroxy-3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatographic techniques to obtain pure this compound. The synthesis of this compound has been reported in several research articles and has been found to be a relatively simple and efficient process.

Scientific Research Applications

1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been found to exhibit anticancer effects and has been studied for its potential use in the treatment of various types of cancer. In immunology, this compound has been found to exhibit immunomodulatory effects and has been studied for its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[(4-hydroxy-3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2/c1-14-11-15(5-6-18(14)25)13-24-9-7-19(26,8-10-24)16-3-2-4-17(12-16)20(21,22)23/h2-6,11-12,25-26H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWOQQMUUCCFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.